2-Amino-4-chlorobiphenyl
Overview
Description
2-Amino-4-chlorobiphenyl is an organic compound with the molecular formula C12H10ClN. It is a derivative of biphenyl, where an amino group is attached to the second carbon and a chlorine atom is attached to the fourth carbon of the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chlorobiphenyl typically involves a two-step continuous-flow process. The first step is a high-temperature Suzuki–Miyaura cross-coupling reaction, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid in a microtubular flow reactor at 160°C using a tert-butanol/water/potassium tert-butoxide solvent/base system. This reaction yields 4’-chloro-2-nitrobiphenyl .
In the second step, the nitro group of 4’-chloro-2-nitrobiphenyl is selectively reduced to an amino group using a platinum-on-charcoal catalyst in a continuous-flow hydrogenation device. This process results in the formation of this compound .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. This method is employed on a large scale, producing more than 1000 tonnes per year, primarily for the synthesis of the fungicide Boscalid .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a platinum catalyst and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of biphenyl.
Reduction: Amino derivatives of biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-chlorobiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fungicides, such as Boscalid, which is used to control fungal diseases in crops
Mechanism of Action
The mechanism of action of 2-Amino-4-chlorobiphenyl involves its interaction with specific molecular targets and pathways. In the case of its use as a fungicide precursor, the compound inhibits the succinate dehydrogenase enzyme in fungi, disrupting their energy production and leading to their death .
Comparison with Similar Compounds
2-Amino-4-chlorophenol: Similar structure but with a hydroxyl group instead of a biphenyl structure
4’-Chloro-2-nitrobiphenyl: An intermediate in the synthesis of 2-Amino-4-chlorobiphenyl
Uniqueness: this compound is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for important industrial chemicals, such as fungicides, highlights its significance in various applications .
Properties
IUPAC Name |
5-chloro-2-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGNKLJXZBMJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330574 | |
Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-48-2 | |
Record name | 4-Chloro-1,1'-biphenyl-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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